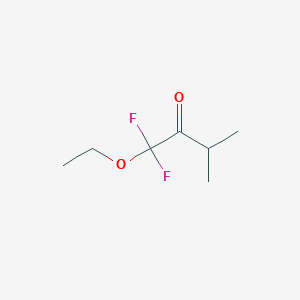

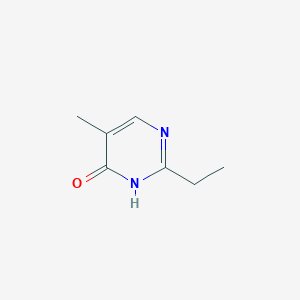

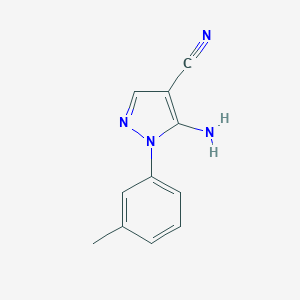

![molecular formula C15H11Cl2NO B060966 2-{4-[(3,4-二氯苄基)氧基]苯基}乙腈 CAS No. 175135-34-9](/img/structure/B60966.png)

2-{4-[(3,4-二氯苄基)氧基]苯基}乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves the radical cyanomethylation/arylation of arylacrylamides to access oxindoles, utilizing acetonitrile as the radical precursor. This process involves dual C-H bond functionalization, including the sp(3) C-H of acetonitrile and the sp(2) C-H of the phenyl group, showcasing a method to manipulate acetonitrile in complex organic syntheses (Pan, Zhang, & Zhu, 2015). Additionally, 4-Phenyl-3-oxobutanenitrile synthesis via the reaction of ethyl phenylacetate with acetonitrile, highlights a foundational approach for generating related nitrile compounds (Khalik, 1997).

Molecular Structure Analysis

The molecular structure of related compounds, such as Ru-based complexes, demonstrates the intricate arrangements possible with acetonitrile involved. These structures have been elucidated through crystallographic studies, showing how acetonitrile can participate in complex coordination environments (Hecker, Fanwick, & McMillin, 1991).

Chemical Reactions and Properties

Acetonitrile's role in chemical reactions, such as the dissociative photosubstitution reactions of ruthenium(2+) complexes, showcases its reactivity and how it can be displaced by other nucleophiles under photochemical conditions. This property is crucial for understanding the reactivity patterns of complex molecules incorporating acetonitrile (Hecker, Fanwick, & McMillin, 1991).

Physical Properties Analysis

The study of substituent effects on the oxidation and reduction potentials of phenylthiyl radicals in acetonitrile highlights the physical properties of acetonitrile-based systems. These studies provide insight into the electrochemical behavior of compounds in acetonitrile, demonstrating its utility as a solvent for studying redox properties (Larsen, Holm, Roberson, & Daasbjerg, 2001).

科学研究应用

分析化学应用

2-{4-[(3,4-二氯苄基)氧基]苯基}乙腈和相关化合物通常因其在分析化学应用中而受到研究,特别是在高效液相色谱 (HPLC) 的背景下。例如,关于有机溶剂组成对缓冲 HPLC 流动相 pH 值影响的研究强调了了解乙腈等化合物在分析方法中的理化性质的重要性。这些研究提供了有关流动相的 pH 值和分析物的 pKa 如何随有机改性剂含量变化而变化的见解,这对于优化 HPLC 性能和分析物分离至关重要 (Subirats, Rosés, & Bosch, 2007)。

环境化学和催化

环境化学和催化中的研究也涉及与 2-{4-[(3,4-二氯苄基)氧基]苯基}乙腈相关的化合物的应用。关于氧化烃和醇时含有氧化还原活性配体的金属配合物的研究回顾了这些配合物(包括含乙腈的配合物)在催化 C-H 化合物氧化中的作用。此类研究阐述了在各种金属离子的作用下由过氧化氢形成羟基自由基的机制,阐明了环境修复和催化氧化中涉及的基本过程 (Shul’pin, Kozlov, & Shul’pina, 2019)。

药物稳定性和环境归趋

药物化合物的稳定性及其环境归趋是另一个研究应用领域。例如,关于兽药奥昔克洛沙尼德在各种应激条件(包括涉及乙腈的条件)下的稳定性的研究有助于了解该药物的降解行为和环境影响。此类研究对于评估药物化合物对生态系统构成的风险以及开发监测和减轻这些风险的方法至关重要 (Saad, Ismail, Soliman, & Zaazaa, 2019)。

计算化学

在计算化学中,关于酰基间苯三酚 (ACPL) 及其与乙腈等溶剂的相互作用的研究提供了对这些化合物的分子性质和构象偏好的见解。此类研究有助于了解 ACPL 的生物活性及其作为药物开发中先导化合物的潜力,展示了乙腈相关化学在药物发现和分子设计中的更广泛应用 (Mammino, 2019)。

安全和危害

Specific safety and hazard information for “2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile” is not readily available.

未来方向

The future directions for “2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile” are not readily available.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

属性

IUPAC Name |

2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO/c16-14-6-3-12(9-15(14)17)10-19-13-4-1-11(2-5-13)7-8-18/h1-6,9H,7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVCDYRSZJPDJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)OCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379148 |

Source

|

| Record name | {4-[(3,4-Dichlorophenyl)methoxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile | |

CAS RN |

175135-34-9 |

Source

|

| Record name | 4-[(3,4-Dichlorophenyl)methoxy]benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(3,4-Dichlorophenyl)methoxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine](/img/structure/B60883.png)

![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)

![2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me](/img/structure/B60895.png)

![(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid](/img/structure/B60899.png)

![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)